Cas no 296759-32-5 (3-Bromo-2-chloro-6-nitro-quinoline)
3-Bromo-2-chloro-6-nitro-quinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline,3-bromo-2-chloro-6-nitro-
- 3-bromo-2-chloro-6-nitroquinoline
- 3-Bromo-2-chloro-6-nitro-quinoline
- 3-bromanyl-2-chloranyl-6-nitro-quinoline
- Quinoline,3-bromo-2-chloro-6-nitro
- AB19835
- MFCD04115268
- FT-0756266
- A820001
- CS-0328086
- 296759-32-5
- AKOS024260425
- SCHEMBL6365421
- DTXSID20696020
- Quinoline, 3-bromo-2-chloro-6-nitro-
- DB-068146
-
- MDL: MFCD04115268
- Inchi: 1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H
- InChI Key: JXTUVELIICYPQI-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 285.91400
- Monoisotopic Mass: 285.91447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- PSA: 58.71000
- LogP: 4.08210
3-Bromo-2-chloro-6-nitro-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0005-100mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 98% | 100mg |
2204.91CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0005-500mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 98% | 500mg |
6275.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0005-1g |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 98% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0005-5g |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 98% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0005-250mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 98% | 250mg |
3561.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0005-50mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 98% | 50mg |
1526.48CNY | 2021-05-08 | |
| TRC | B625860-5mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B625860-10mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B625860-50mg |
3-Bromo-2-chloro-6-nitro-quinoline |
296759-32-5 | 50mg |
$ 230.00 | 2022-06-07 | ||
| Alichem | A189008129-1g |
3-Bromo-2-chloro-6-nitroquinoline |
296759-32-5 | 97% | 1g |
$763.98 | 2023-09-02 |
3-Bromo-2-chloro-6-nitro-quinoline Suppliers
3-Bromo-2-chloro-6-nitro-quinoline Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Bromo-2-chloro-6-nitro-quinoline
3-Bromo-2-chloro-6-nitro-quinoline (CAS No. 296759-32-5): A Versatile Heterocyclic Compound for Advanced Research
3-Bromo-2-chloro-6-nitro-quinoline (CAS No. 296759-32-5) is a highly functionalized quinoline derivative that has gained significant attention in pharmaceutical and materials science research. This heterocyclic compound features a unique combination of bromo, chloro, and nitro substituents on its quinoline backbone, making it a valuable building block for various synthetic applications. The molecular formula C9H4BrClN2O2 and molecular weight of 287.5 g/mol reflect its distinct chemical properties.
The compound's structural features contribute to its reactivity in cross-coupling reactions, particularly in palladium-catalyzed transformations that are currently trending in medicinal chemistry research. Scientists are particularly interested in how the electron-withdrawing nitro group at position 6 influences the compound's behavior in nucleophilic aromatic substitution reactions, a hot topic in modern organic synthesis methodologies.
Recent studies highlight the potential of 3-Bromo-2-chloro-6-nitro-quinoline as a precursor for developing novel antimicrobial agents, addressing the global concern about antibiotic resistance. The compound's ability to serve as a scaffold for creating quinoline-based pharmaceuticals aligns with current research priorities in drug discovery. Its structural motifs are particularly relevant for designing kinase inhibitors, a class of compounds receiving substantial attention in cancer research.
In materials science, researchers are exploring applications of nitro-substituted quinolines like this compound for developing organic electronic materials. The electron-deficient nature of the molecule makes it potentially useful in creating n-type semiconductors for organic photovoltaics, a field experiencing rapid growth due to renewable energy demands. The bromo and chloro substituents offer excellent handles for further functionalization through modern C-H activation techniques.
The synthesis and handling of 3-Bromo-2-chloro-6-nitro-quinoline require standard laboratory precautions appropriate for halogenated and nitro-aromatic compounds. While not classified as hazardous under normal research conditions, proper protective equipment should be used when working with this chemical. Storage recommendations typically include protection from light and moisture at room temperature to maintain stability.
Analytical characterization of this compound typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The distinctive substitution pattern creates characteristic signals in 1H NMR (particularly in the aromatic region between 7.5-9.0 ppm) that aid in compound identification and purity assessment. These analytical techniques are crucial for researchers who frequently search for "how to characterize quinoline derivatives" or "NMR interpretation of substituted quinolines."
Market availability of 3-Bromo-2-chloro-6-nitro-quinoline has increased in recent years due to growing demand from pharmaceutical and academic research laboratories. Suppliers typically offer the compound with purity levels ranging from 95% to 98%, suitable for most research applications. Current pricing trends reflect the compound's position as a specialty chemical with specific research applications rather than a bulk commodity.
Future research directions for this compound include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry. The multiple functional groups provide diverse coordination possibilities that interest researchers working on catalyst design. These applications align with popular search terms like "functionalized quinoline applications" and "nitroquinoline chemistry."
Environmental and safety considerations for 3-Bromo-2-chloro-6-nitro-quinoline follow standard protocols for handling aromatic compounds. While not classified as environmentally hazardous, proper disposal methods should be followed according to institutional guidelines. Researchers often inquire about "green chemistry approaches to quinoline derivatives," reflecting growing interest in sustainable synthetic methods.
The compound's stability profile makes it suitable for various experimental conditions, though researchers should avoid strong reducing agents that might affect the nitro group. This characteristic is particularly relevant for scientists searching for "stable nitroaromatic compounds" or "quinolines for high-temperature reactions." The thermal stability of 3-Bromo-2-chloro-6-nitro-quinoline has been investigated up to 200°C, showing no significant decomposition.
In summary, 3-Bromo-2-chloro-6-nitro-quinoline (CAS No. 296759-32-5) represents a versatile and valuable compound for advanced research in multiple fields. Its unique substitution pattern and reactivity profile continue to attract attention from synthetic chemists, medicinal researchers, and materials scientists. As research into functionalized heterocycles expands, this compound is likely to maintain its importance as a building block for innovative scientific discoveries.
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